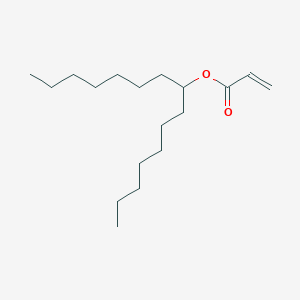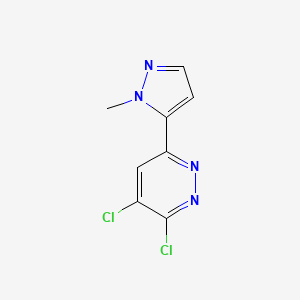
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two chlorine atoms and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted pyridazine derivative.
Aplicaciones Científicas De Investigación
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloropyridazine: Lacks the pyrazole ring but shares the pyridazine core.
1-Methyl-1H-pyrazole: Lacks the pyridazine ring but shares the pyrazole core.
6-(1-Methyl-1H-pyrazol-5-YL)pyridazine: Similar structure but without the chlorine substituents.
Uniqueness
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine is unique due to the presence of both the dichloropyridazine and methylpyrazole moieties, which confer specific chemical and biological properties that are not observed in the individual components.
Propiedades
Fórmula molecular |
C8H6Cl2N4 |
|---|---|
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
3,4-dichloro-6-(2-methylpyrazol-3-yl)pyridazine |
InChI |
InChI=1S/C8H6Cl2N4/c1-14-7(2-3-11-14)6-4-5(9)8(10)13-12-6/h2-4H,1H3 |
Clave InChI |
UQSUNYGWMPAFCB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2=NN=C(C(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)




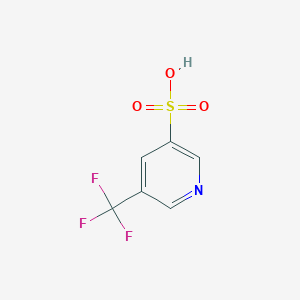
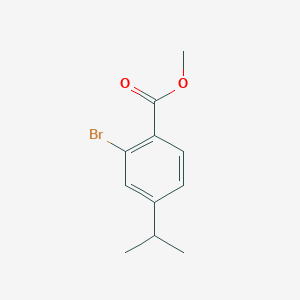
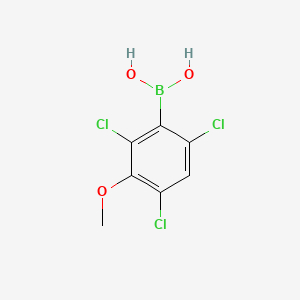
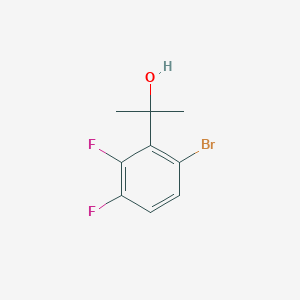
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)


